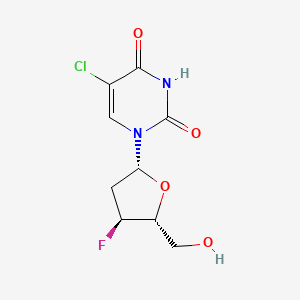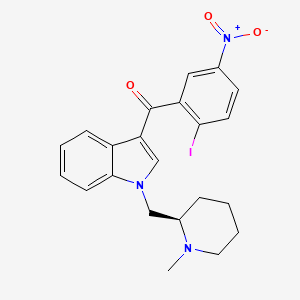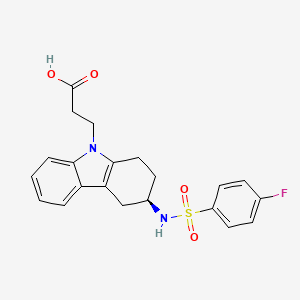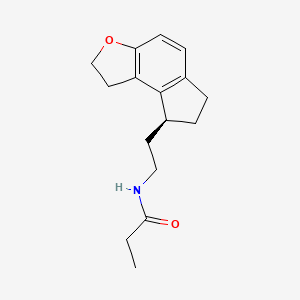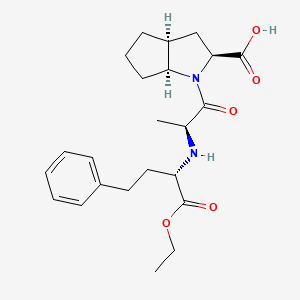
Niflumic acid
Overview
Description
Niflumic acid is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate inflammation, pain, and edema associated with acute and chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, post-operative inflammatory conditions, and physical trauma . It is categorized as a cyclooxygenase-2 inhibitor and is also known to inhibit calcium-activated chloride channels .
Scientific Research Applications
Niflumic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to synthesize new compounds.
Mechanism of Action
Target of Action
Niflumic acid, a nonsteroidal anti-inflammatory fenamate, primarily targets cyclooxygenase-2 (COX-2) and phospholipase A2 . It also acts as a Ca2±activated Cl- channel blocker . These targets play crucial roles in the inflammatory response and pain sensation.
Mode of Action
This compound interacts with its targets by inhibiting both phospholipase A2 and COX-2 . This inhibition results in the reduction of inflammation and pain. Additionally, as a Ca2±activated Cl- channel blocker, it modulates the activity of these channels, affecting cellular functions .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting COX-2 and phospholipase A2, it disrupts the synthesis of inflammatory prostaglandins . It also modulates the activity of Ca2±activated Cl- channels, which are involved in various cellular processes . Furthermore, it has been reported to act on GABA-A and NMDA channels and to block T-type calcium channels .
Pharmacokinetics
It is known that the biological half-life of this compound is approximately 25 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the alleviation of inflammation, pain, and edema associated with acute and chronic inflammatory conditions . It has also been shown to induce apoptosis in certain cell types .
Safety and Hazards
Niflumic acid is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Niflumic acid has been employed to inhibit chloride channels in experimental biology . It has also been reported to act on GABA-A and NMDA channels and to block T-type calcium channels . There is ongoing research into the development of new this compound derivatives for potential use as anti-inflammatory and analgesic agents . It is also being studied for its non-biodegradability and resistance to chemical and biological degradation processes .
Biochemical Analysis
Biochemical Properties
Niflumic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits cyclooxygenase-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound inhibits phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids, further reducing the production of inflammatory mediators . This compound also acts as a blocker of calcium-activated chloride channels, which are involved in various cellular processes .
Cellular Effects
This compound exerts multiple effects on different types of cells and cellular processes. It has been shown to induce apoptosis in human erythroleukemic K562 cells and potentiate the apoptotic effect of endoplasmic reticulum calcium mobilizer thapsigargin . This compound also influences cell signaling pathways by inhibiting the activation of nuclear factor kappa B, a transcription factor involved in the expression of pro-inflammatory genes . Furthermore, this compound affects cellular metabolism by modulating the activity of various ion channels and transporters .
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. It inhibits cyclooxygenase-2 and phospholipase A2, reducing the production of prostaglandins and other inflammatory mediators . This compound also blocks calcium-activated chloride channels, which play a role in regulating cellular ion homeostasis . Additionally, this compound has been reported to act on gamma-aminobutyric acid type A receptors and N-methyl-D-aspartate receptors, modulating their activity and contributing to its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has a half-life of approximately 2.5 hours, indicating its relatively short duration of action . Studies have shown that this compound can induce apoptosis in certain cell lines after 24 hours of treatment . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, including its impact on ion channel activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In several animal studies, this compound has demonstrated anti-inflammatory, analgesic, and antipyretic activities . At high doses, this compound can exhibit toxic effects, including gastrointestinal irritation and ulceration . The threshold for these adverse effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the arachidonic acid metabolism pathway . It interacts with enzymes such as cyclooxygenase-2 and phospholipase A2, inhibiting their activity and reducing the production of inflammatory mediators . This compound also affects metabolic flux and metabolite levels by modulating the activity of ion channels and transporters .
Transport and Distribution
This compound is well absorbed following oral administration and is distributed throughout the body . It permeates cell membranes at high rates and is transported within cells and tissues . This compound interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific biomolecules and cellular structures. This compound has been shown to localize to the cytoplasm and interact with ion channels and receptors . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niflumic acid can be synthesized through the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline . Another method involves the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene . These reactions typically require controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing 12.5 grams of this compound with 25 grams of polyvinylpyrrolidone K-30 and 515 grams of polyethylene glycol 400. This mixture is then heated to 95°C and dissolved completely by adding 7.5 grams of diethanolamine .
Chemical Reactions Analysis
Types of Reactions: Niflumic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic ring and carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties and applications.
Comparison with Similar Compounds
Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties but with reduced gastric irritation.
Flufenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Meclofenamic Acid: Similar to this compound in its anti-inflammatory effects but with a different chemical structure.
Uniqueness: this compound is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPYUNJRRFVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023368 | |
| Record name | Niflumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.83e-02 g/L | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent. | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4394-00-7 | |
| Record name | Niflumic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niflumic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | niflumic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Niflumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niflumic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does niflumic acid affect calcium-activated chloride channels (CaCCs)?
A: this compound acts as an open-channel blocker of CaCCs, effectively reducing chloride ion (Cl-) permeability across the cell membrane. [, ] This blockade can lead to diverse downstream effects depending on the cell type and specific CaCC subtype involved.
Q2: Can you provide specific examples of this compound's impact on different cell types?
A: Certainly. In vascular smooth muscle cells, this compound inhibits noradrenaline-induced contractions, likely by blocking CaCCs and consequently reducing calcium influx through voltage-gated calcium channels. [] In the human osteoblast-like cell line MG-63, this compound stimulates large-conductance Ca2+-activated K+ (BKCa) channels, potentially influencing osteoblastic function. []
Q3: How does the effect of this compound on potassium channels differ from its action on CaCCs?
A: this compound's interaction with potassium channels is complex. In rabbit portal vein smooth muscle cells, while it inhibits calcium-activated potassium currents (IK(Ca)) at lower concentrations, it can directly evoke an outward current resembling IK(Ca) at higher concentrations. []
Q4: Does this compound influence glutamate transporter activity?
A: Research indicates that this compound can enhance substrate-gated currents mediated by the glutamate transporter EAAT4, suggesting a potential modulatory role in glutamate transport. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C13H9F3N2O2, and its molecular weight is 282.21 g/mol.
Q6: Is there any available spectroscopic data for this compound?
A: Yes, studies have employed various spectroscopic techniques to characterize this compound. For instance, UV-Vis spectrophotometry has been utilized to analyze this compound concentrations in biological samples. [] Additionally, techniques like 1H-NMR and 13C-NMR spectroscopy have been employed to confirm the structure of this compound and its prodrugs. [, ]
Q7: What is known about the absorption and distribution of this compound?
A: this compound is rapidly absorbed after oral administration, reaching peak plasma levels within 2–3 hours. [] It demonstrates a good affinity for synovial tissue, achieving concentrations comparable to plasma levels. [] Interestingly, this compound exhibits significant placental transfer, raising concerns about potential fetal exposure. []
Q8: What are the primary metabolic pathways of this compound?
A: this compound undergoes extensive metabolism, primarily in the liver. [, ] Major metabolic routes include glucuronidation and hydroxylation, leading to the formation of metabolites such as this compound glucuronide, 4'-hydroxythis compound, and 5-hydroxythis compound. []
Q9: How is this compound eliminated from the body?
A: Following metabolism, this compound and its metabolites are excreted through both urine and feces, with the specific proportions varying between species. [] In humans, a significant portion of the administered dose is eliminated within the first 48 hours. []
Q10: What in vitro models have been used to study the effects of this compound?
A10: Researchers have employed a variety of in vitro models, including:
- Cell lines: Human osteosarcoma cells (MG63) [], human bronchial epithelial cells (NCI-H292) [], and rat pituitary cells (AtT-20) []
- Isolated tissues: Rat aorta [], frog skeletal muscle sarcoplasmic reticulum vesicles [], and bovine retinal pigment epithelium-choroid explants []
Q11: What about in vivo studies? What animal models have been employed?
A11: In vivo studies have been conducted in various animal models, including:
- Rats: Carrageenan-induced paw edema model for anti-inflammatory activity [, ], thermal injury model to study lymphocyte responsiveness [, ], and spontaneously hypertensive rats (SHR) to investigate effects on ventricular arrhythmias. []
Q12: Has this compound been evaluated in clinical trials?
A: Yes, clinical trials have been conducted to evaluate this compound's efficacy in conditions like rheumatoid arthritis [, ] and acute tendinitis. []
Q13: What are the known toxicological concerns associated with this compound?
A: Like many NSAIDs, this compound can cause gastrointestinal side effects, including ulcers. [] Its use during pregnancy raises concerns due to potential fetal and neonatal adverse effects, particularly renal issues. []
Q14: Have any specific drug delivery strategies been explored for this compound?
A: Yes, researchers have investigated prodrug approaches and novel formulations to enhance this compound's therapeutic profile. For instance, morpholinoalkyl ester prodrugs have been synthesized to potentially improve solubility and reduce gastrointestinal irritation. [] Additionally, sustained-release niosomal dispersions of this compound have been developed, aiming to achieve localized effects and improve patient compliance. []
Q15: What analytical techniques are commonly used for this compound analysis?
A15: Various analytical methods are employed for this compound quantification, including:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection, is widely used for the simultaneous determination of this compound and its metabolites in biological samples like plasma. []
- UV-Vis spectrophotometry: This method, often combined with extraction techniques like ion-pair-based vortex-assisted dispersive liquid-liquid microextraction, offers a simple and cost-effective approach for this compound analysis in milk and plasma samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


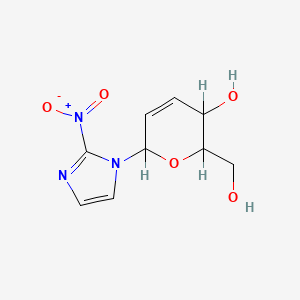
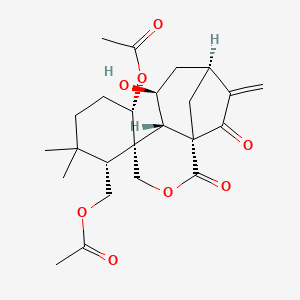
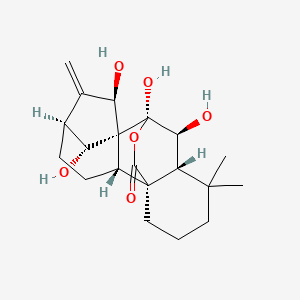
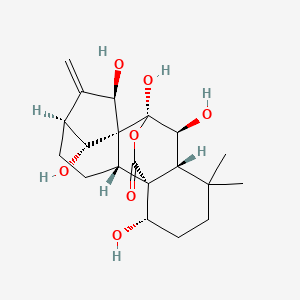
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)



